N-[(1-benzoylpiperidin-4-yl)methyl]-2-(4-methylpiperidin-1-yl)acetamide
Description
N-[(1-benzoylpiperidin-4-yl)methyl]-2-(4-methylpiperidin-1-yl)acetamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine rings are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Properties
IUPAC Name |
N-[(1-benzoylpiperidin-4-yl)methyl]-2-(4-methylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-17-7-11-23(12-8-17)16-20(25)22-15-18-9-13-24(14-10-18)21(26)19-5-3-2-4-6-19/h2-6,17-18H,7-16H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWASUFAXBRJWJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(1-benzoylpiperidin-4-yl)methyl]-2-(4-methylpiperidin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-benzoylpiperidine with formaldehyde and a secondary amine, followed by acylation with 2-(4-methylpiperidin-1-yl)acetyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
N-[(1-benzoylpiperidin-4-yl)methyl]-2-(4-methylpiperidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Scientific Research Applications
N-[(1-benzoylpiperidin-4-yl)methyl]-2-(4-methylpiperidin-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-benzoylpiperidin-4-yl)methyl]-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
N-[(1-benzoylpiperidin-4-yl)methyl]-2-(4-methylpiperidin-1-yl)acetamide can be compared with other piperidine derivatives such as:
N-[(1-benzoylpiperidin-4-yl)methyl]benzamide: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
N-(1-benzyl-4-methylpiperidin-4-yl)acetamide: Another related compound with distinct properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
